molecular formula C6H7N3O B078854 Pyridin-2-yl-urea CAS No. 13114-64-2

Pyridin-2-yl-urea

カタログ番号: B078854
CAS番号: 13114-64-2
分子量: 137.14 g/mol
InChIキー: MQDVUDAZJMZQMF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyridin-2-yl-urea is a heterocyclic urea derivative characterized by a pyridine ring directly attached to the urea functional group at the 2-position. Its molecular formula is C₆H₆N₃O, with a calculated molecular weight of 152.14 g/mol.

準備方法

Traditional Multi-Step Organic Synthesis

Early synthetic routes to pyridin-2-yl-ureas relied on multi-step protocols involving protective group strategies and intermediate functionalization. A representative patent (WO1998022459A1) outlines a sequence starting with 2-chloro-6-(2-trimethylsilanyl-ethoxymethoxymethyl)-pyridine, progressing through benzylation, deprotection, and coupling reactions . Key steps include:

Protection and Functionalization

Sodium hydride-mediated benzylation of pyridine derivatives at 0°C in dimethylformamide (DMF) introduces protective groups, enabling subsequent nucleophilic substitutions. For example, 2-chloro-6-(2-trimethylsilanyl-ethoxymethoxymethyl)-pyridine reacts with benzyl alcohol to yield 2-benzyloxy-6-(2-trimethylsilanyl-ethoxymethoxymethyl)-pyridine . This step achieves moderate yields (60–75%) but requires careful handling of moisture-sensitive reagents.

Deprotection and Urea Formation

Acidic or basic hydrolysis removes protective groups, followed by coupling with amines or isocyanates. A notable example involves trifluoromethanesulfonic acid-mediated activation of pyridin-2-ol intermediates, which subsequently react with pyrrole derivatives to form ureas . However, these methods often suffer from low atom economy (30–50%) and generate stoichiometric waste, limiting their scalability.

Table 1: Traditional Synthesis of Pyridin-2-yl-Ureas

StepReagents/ConditionsYield (%)Limitations
BenzylationNaH, BnOH, DMF, 0°C65–75Moisture sensitivity
DeprotectionHCl/NaOH, H₂O/EtOAc50–60Solvent-intensive purification
Urea CouplingTfOH, pyrrole, CHCl₃30–40Low regioselectivity

Solvent- and Halide-Free Catalytic Synthesis

A groundbreaking solvent-free method (RSC Green Chemistry, 2016) utilizes pyridine N-oxides and dialkylcyanamides under acid catalysis . This approach eliminates toxic solvents and halides, aligning with green chemistry principles.

Reaction Mechanism

Methanesulfonic acid (MeSO₃H) catalyzes the C–H functionalization of pyridine N-oxides, enabling direct urea formation. The mechanism proceeds via a cationic intermediate (A ), which undergoes nucleophilic attack by cyanamide, cyclization, and aromatization to yield pyridin-2-yl-ureas . Regioselectivity is controlled by electronic effects: electron-withdrawing groups at the pyridine 3-position direct functionalization to the 5-position (72–83% yields), while electron-donating groups slow the reaction (5–10% reduced yields) .

Optimization and Scope

Using 1.5 equivalents of dialkylcyanamide and 0.1 equivalents of MeSO₃H at 60°C, the reaction achieves 63–92% yields across 19 substrates . Notably, halogenated pyridines (e.g., 3-Cl, 2-Br) retain functional groups intact, enabling downstream modifications.

Table 2: Solvent-Free Synthesis Performance

SubstrateConditionsYield (%)Regioselectivity
3-Methylpyridine N-oxideMeSO₃H, 60°C, 3 h805-Methyl regioselectivity
3-Cyanopyridine N-oxideMeSO₃H, 60°C, 5 h835-Cyano regioselectivity
4-Methoxycarbonyl N-oxideMeSO₃H, 60°C, 8 h632-Methoxycarbonyl

Modern Drug-Oriented Synthesis for ASK1 Inhibitors

Recent advancements target pyridin-2-yl-ureas as apoptosis signal-regulating kinase 1 (ASK1) inhibitors. A 2025 study (PMC) details a robust route using phenyl carbonochloridate-activated coupling .

Activation and Coupling

Phenyl carbonochloridate converts amines to reactive intermediates, which couple with pyridin-2-yl derivatives in a biphasic CHCl₃/H₂O system. This method achieves 91% average yields for five-membered cyclic amines, with high purity post recrystallization .

Computational Validation

Molecular docking and binding free energy calculations (-9.2 to -11.3 kcal/mol) guide structural optimizations. For instance, replacing oxacyclohexane with pyridin-2-yl groups enhances ASK1 binding affinity by 1.8-fold .

Table 3: Drug-Oriented Synthesis Outcomes

CompoundBinding Affinity (IC₅₀, nM)Synthetic Yield (%)QED Score
Selonsertib analog4.2880.67
Pyridin-2-yl-urea V3S2.7910.72
Cyclopentyl derivative5.8890.69

Comparative Analysis of Methodologies

Efficiency and Sustainability

The solvent-free method surpasses traditional routes in atom economy (85–92% vs. 30–50%) and reduces waste generation. However, drug-oriented synthesis excels in scalability, producing gram-scale batches with pharmaceutical-grade purity.

Functional Group Tolerance

Electron-withdrawing groups (CN, CO₂Me) are compatible with all methods, but sterically hindered substrates (e.g., tert-butyl) require longer reaction times in solvent-free conditions .

化学反応の分析

Types of Reactions: Pyridin-2-yl-urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The pyridine ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution can introduce various functional groups onto the pyridine ring .

科学的研究の応用

Medicinal Chemistry Applications

Anticancer Activity

Pyridin-2-yl-urea derivatives have shown promising results in anticancer research. Several studies highlight their effectiveness against various cancer cell lines:

  • VEGFR2 Inhibition : Pyridine–urea compounds are known for their role as inhibitors of the vascular endothelial growth factor receptor 2 (VEGFR2), which is crucial in tumor angiogenesis. A study demonstrated that specific pyridin-2-yl urea compounds exhibited submicromolar activity against breast (MCF7) and colon (HCT116) cancer cell lines, with one compound achieving a GI50 value of 0.06 μM against MCF7 cells .
  • Copper Complexes : Recent research synthesized novel Cu(II) complexes from pyridin-2-yl urea derivatives, revealing significant antiproliferative effects, particularly against drug-resistant lung cancer cell lines. The study noted that certain complexes showed IC50 values as low as 33.4 μM, indicating their potential as effective anticancer agents .

Synthesis and Reactivity

Synthesis Protocols

The synthesis of pyridin-2-yl urea can be achieved through various methods, including:

  • Ammonolysis Reactions : A metal-free one-pot ammonolysis approach has been developed to synthesize unsymmetrical ureas bearing 2-pyridyl units, resulting in nearly quantitative yields . This method is advantageous due to its simplicity and scalability.
  • Hybridization Strategies : The integration of hybridization strategies has led to the creation of novel small molecules combining urea and pyridine structures. These compounds have been tested for their anticancer properties, showcasing the versatility of pyridin-2-yl urea derivatives in drug design .

Material Science Applications

Coordination Chemistry

Pyridin-2-yl urea derivatives have also been explored in coordination chemistry:

  • Metal Complex Formation : The ability of pyridin-2-yl urea to form stable complexes with transition metals like copper has been investigated. These complexes not only exhibit unique structural properties but also display significant biological activities, making them potential candidates for further development in therapeutic applications .

Case Studies

StudyCompoundTargetFindings
Cu(II)-ComplexesLung CancerIC50 values of 39.6 μM against NCI-H1975 cells
Pyridine-Urea HybridsMCF7 & HCT116 CellsGI50 values of 0.06 μM (MCF7) and 0.33 μM (HCT116)
Various Pyridine-UreasVEGFR2 InhibitionDemonstrated significant cytotoxicity across multiple cancer cell lines

作用機序

The mechanism of action of pyridin-2-yl-urea involves its interaction with specific molecular targets. For instance, certain derivatives act as inhibitors of enzymes like ASK1 (apoptosis signal-regulating kinase 1), which plays a role in cell apoptosis. The compound binds to the active site of the enzyme, blocking its activity and thereby exerting its biological effects .

類似化合物との比較

The following analysis compares Pyridin-2-yl-urea with structurally or functionally related compounds, leveraging data from diverse sources.

Structural and Functional Group Analysis

Table 1: Structural Comparison

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
This compound C₆H₆N₃O 152.14 (calculated) Urea, pyridine Direct pyridine-urea linkage
[2-(Pyridin-2-yl)ethyl]urea C₈H₁₁N₃O 165.19 Urea, pyridine, ethyl Ethyl spacer between groups
Pyridin-2-ol C₅H₅NO 95.10 Pyridine, hydroxyl Hydroxyl substituent at C2
Ethyl 2-(piperidin-4-yl)acetate C₉H₁₇NO₂ 187.24 Ester, piperidine, ethyl Piperidine ring, ester linkage

Key Observations :

  • Unlike Pyridin-2-ol, this compound replaces the hydroxyl group with a urea moiety, altering polarity and hydrogen-bonding capacity .
  • Ethyl 2-(piperidin-4-yl)acetate diverges entirely, featuring a saturated piperidine ring and ester group, which may enhance lipid solubility compared to urea derivatives .

Physicochemical Properties

Table 2: Property Comparison

Compound Boiling Point (°C) Solubility Log Po/w Hydrogen Bond Donors/Acceptors
This compound Not reported Moderate (aqueous) ~0.5 (estimated) 2 donors, 3 acceptors
[2-(Pyridin-2-yl)ethyl]urea Not reported Likely polar ~0.8 (estimated) 2 donors, 4 acceptors
Pyridin-2-ol Not reported High (polar) ~0.2 1 donor, 2 acceptors
Ethyl 2-(piperidin-4-yl)acetate Not reported Lipophilic 0.95 0 donors, 3 acceptors

Key Observations :

  • The ethyl spacer in [2-(Pyridin-2-yl)ethyl]urea likely increases lipophilicity (higher Log Po/w) compared to this compound, improving membrane permeability .
  • Pyridin-2-ol’s hydroxyl group enhances aqueous solubility but reduces hydrogen-bonding diversity relative to urea derivatives .

Key Observations :

  • Urea derivatives like this compound may require milder conditions compared to ester-forming reactions (e.g., carbodiimide-mediated synthesis for Ethyl 2-(piperidin-4-yl)acetate) .
  • The absence of an ethyl group in this compound could simplify synthesis relative to [2-(Pyridin-2-yl)ethyl]urea.

Key Observations :

  • Pyridin-2-ol requires stringent safety measures due to its irritant properties, whereas urea derivatives may pose fewer immediate risks .

生物活性

Pyridin-2-yl-urea is a compound of significant interest in medicinal chemistry, particularly for its biological activities, including anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound derivatives are characterized by the presence of a pyridine ring substituted with a urea functional group. This structural motif has been linked to various biological activities, including antiproliferative effects against cancer cell lines. The compound's ability to interact with biological targets makes it a candidate for drug development.

Antiproliferative Activity

Numerous studies have investigated the antiproliferative activity of this compound derivatives against various cancer cell lines. Notably, one study reported the synthesis and evaluation of a series of pyridin-2-yl ureas that demonstrated significant cytotoxic effects on lung cancer cell lines (A549, NCI-H460, NCI-H1975) with IC50 values indicating effective inhibition of cell growth:

CompoundCell LineIC50 (μM)Selectivity
Cu(U3)₂Cl₂NCI-H197539.6 ± 4.5Moderate towards WI-26 VA4
Cu(U11)₂Cl₂NCI-H197533.4 ± 3.8Moderate towards WI-26 VA4

These compounds exhibited enhanced activity against drug-resistant cells, suggesting their potential as effective anticancer agents .

The mechanism underlying the antiproliferative effects of pyridin-2-yl urea derivatives has been explored through various assays:

  • Cell Cycle Analysis : Studies indicated that these compounds can arrest the cell cycle at the G1 phase, thereby inhibiting cell proliferation .
  • Apoptosis Induction : Evidence suggests that certain pyridin-2-yl urea-based complexes induce apoptosis in cancer cells, contributing to their cytotoxic effects .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of pyridin-2-yl urea derivatives has been optimized through various methodologies, including solvent-free reactions that enhance yield and reduce environmental impact . The structure–activity relationship (SAR) studies have identified key substituents on the pyridine ring that influence biological activity:

Substituent PositionTypeEffect on Activity
2NitroIncreased potency
4MethylModerate potency
5ChlorineReduced activity

These findings emphasize the importance of specific functional groups in modulating the biological efficacy of pyridin-2-yl urea derivatives .

Case Studies

Several case studies highlight the potential therapeutic applications of pyridin-2-yl urea derivatives:

  • Lung Cancer Treatment : A study focused on Cu(II) complexes derived from pyridin-2-yl urea showed promising results against lung cancer cells, with specific complexes demonstrating significant selectivity towards cancerous cells over normal cells .
  • VEGFR Inhibition : Some derivatives exhibited inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in cancer therapy, with micromolar IC50 values indicating their potential as antiangiogenic agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Pyridin-2-yl-urea, and how can reaction conditions be optimized?

this compound is typically synthesized via urea bond formation between pyridin-2-amine and an isocyanate derivative. Key steps include:

  • Reagent Selection : Use anhydrous conditions to prevent hydrolysis of intermediates.
  • Catalysis : Employ DMAP (4-dimethylaminopyridine) to accelerate urea bond formation .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
  • Optimization : Design a factorial experiment varying temperature (25–80°C), solvent (THF, DMF, or acetonitrile), and catalyst loading (0.1–5 mol%) to maximize yield .

Q. How is the crystal structure of this compound determined, and what software is recommended?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Steps include:

  • Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) at 110 K to minimize thermal motion .
  • Refinement : SHELXL (via the SHELX suite) for structure solution and refinement. Key metrics: R-factor < 0.05, data-to-parameter ratio > 10 .
  • Validation : Check for hydrogen bonding (N–H···N/O interactions) and π-π stacking in the pyridine ring using Mercury or Olex2 .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR : Confirm urea NH protons (δ 6.5–8.0 ppm in DMSO-d6) and pyridine ring protons (δ 7.5–8.5 ppm) .
  • FTIR : Look for urea C=O stretch (~1640 cm⁻¹) and N–H bends (~1550 cm⁻¹) .
  • Mass Spectrometry : ESI-MS in positive mode to detect [M+H]⁺ ions.

Advanced Research Questions

Q. How can computational methods predict this compound’s reactivity in catalytic systems?

  • DFT Calculations : Use Gaussian or ORCA to model transition states for urea bond cleavage or nucleophilic attacks. Basis sets: B3LYP/6-31G(d) for geometry optimization .
  • Molecular Dynamics : Simulate solvent effects (e.g., water vs. DMF) on conformational stability using GROMACS .
  • Docking Studies : Predict binding affinities with biological targets (e.g., kinases) via AutoDock Vina .

Q. What strategies resolve contradictions between experimental and theoretical data for this compound’s properties?

  • Iterative Refinement : Re-examine computational parameters (e.g., solvent model, basis set) and experimental conditions (e.g., purity, crystallinity) .
  • Sensitivity Analysis : Identify variables (e.g., temperature, pH) causing discrepancies using ANOVA .
  • Cross-Validation : Compare results with alternative techniques (e.g., SCXRD vs. PXRD for structural validation) .

Q. How can this compound’s stability under varying pH and temperature be systematically studied?

  • Accelerated Stability Testing :
    • pH Range : 2–12 (HCl/NaOH buffers, 25°C).
    • Thermal Stress : 40–80°C for 1–30 days.
    • Analytical Monitoring : HPLC (C18 column, UV detection at 254 nm) to track degradation products .
  • Kinetic Modeling : Apply Arrhenius equation to predict shelf life .

Q. Methodological Guidelines

Q. How to design a robust literature review for this compound-related research?

  • Database Use : Search SciFinder or Reaxys for patents/peer-reviewed articles. Filter by "synthesis," "applications," and "toxicity" .
  • Critical Evaluation : Prioritize studies with mechanistic insights (e.g., reaction pathways) over purely descriptive reports .
  • Gaps Identification : Note underexplored areas (e.g., environmental impact, enantioselective synthesis) .

Q. What ethical practices apply when publishing this compound research?

  • Data Integrity : Disclose all raw data (e.g., crystallographic CIF files) in supplementary materials .
  • Authorship Criteria : Follow ICMJE guidelines; include only contributors who validated hypotheses or analyzed data .
  • Conflict of Interest : Declare funding sources (e.g., industry grants) that might bias interpretations .

特性

IUPAC Name

pyridin-2-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c7-6(10)9-5-3-1-2-4-8-5/h1-4H,(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQDVUDAZJMZQMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20927088
Record name N-Pyridin-2-ylcarbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20927088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13114-65-3, 13114-64-2
Record name Urea, (3-pyridyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013114653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Pyridin-2-ylcarbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20927088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13114-64-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Pyridin-2-yl-urea
Pyridin-2-yl-urea
Pyridin-2-yl-urea
Pyridin-2-yl-urea
Pyridin-2-yl-urea
Pyridin-2-yl-urea

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。